molecular formula C16H18BrCl2N B12597887 Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)

Cat. No.: B12597887
M. Wt: 375.1 g/mol
InChI Key: TYAARSVFWQYHFR-UHFFFAOYSA-N
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Description

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI) is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propyl chain. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of the amine group through a series of reactions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or amination.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (Br2, Cl2) and amines (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce benzenepropanone derivatives, while reduction may yield benzenepropanol derivatives.

Scientific Research Applications

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: Similar structure but lacks the chlorine atom and the propyl chain.

    4-Chlorobenzylamine: Similar structure but lacks the bromine atom and the propyl chain.

    Benzenepropanamine: Similar structure but lacks both bromine and chlorine atoms.

Uniqueness

The unique combination of bromine, chlorine, and the amine group in Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C16H18BrCl2N

Molecular Weight

375.1 g/mol

IUPAC Name

3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine;hydrochloride

InChI

InChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H

InChI Key

TYAARSVFWQYHFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl

Origin of Product

United States

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